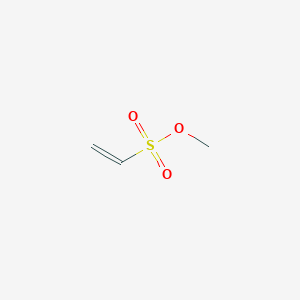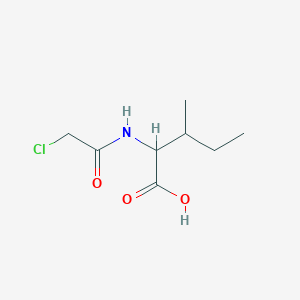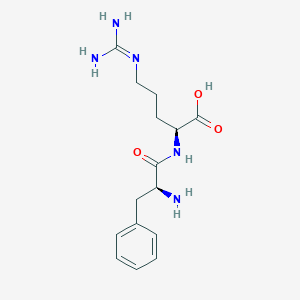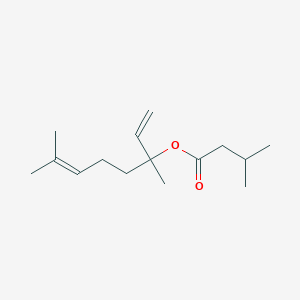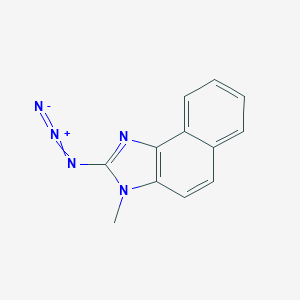
1-phenyl-3-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound with the molecular formula C24H18. It is composed of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where biphenyl derivatives are coupled using palladium catalysts under specific conditions . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .
Industrial Production Methods: Industrial production of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl involves its interaction with various molecular targets. In electronic applications, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Another isomer with a different arrangement of benzene rings.
Biphenyl: Contains two benzene rings and serves as a simpler analog.
Terphenyl: Contains three benzene rings and is structurally related.
Uniqueness: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of four benzene rings, which imparts distinct electronic properties compared to its isomers and analogs. This makes it particularly valuable in electronic and photonic applications .
Properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-8-19(9-4-1)21-14-16-22(17-15-21)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGLMRCAOAALPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151438 |
Source


|
| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166-19-4 |
Source


|
| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

